molecular formula C7H8N2O3 B1602009 Methyl 2-methoxypyrimidine-4-carboxylate CAS No. 75825-59-1

Methyl 2-methoxypyrimidine-4-carboxylate

Cat. No.: B1602009
CAS No.: 75825-59-1
M. Wt: 168.15 g/mol
InChI Key: PVZFDCZDHLLGSY-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Core in Heterocyclic Chemistry

The pyrimidine ring is a foundational structure in the field of heterocyclic chemistry. numberanalytics.com It is a six-membered aromatic ring composed of four carbon atoms and two nitrogen atoms at the 1 and 3 positions. taylorandfrancis.comresearchgate.net This arrangement makes pyrimidine an electron-rich heterocycle. nih.gov Its significance stems primarily from its central role in nature's most fundamental molecules. Pyrimidine derivatives are key components of nucleic acids (DNA and RNA), forming the essential nucleobases: cytosine, thymine, and uracil. numberanalytics.comtaylorandfrancis.comslideshare.net This biological prevalence makes the pyrimidine scaffold a subject of intense study and a privileged structure in medicinal chemistry. numberanalytics.comgrowingscience.com

Beyond its role in genetics, the pyrimidine core is present in a wide array of biologically active compounds, including vitamins and antibiotics. taylorandfrancis.comresearchgate.net The versatility of the pyrimidine ring, which allows for functionalization at its various positions, makes it a crucial building block for developing new compounds with diverse biological activities and material properties. numberanalytics.comnih.gov Researchers have successfully developed numerous pyrimidine-containing drugs for a wide range of diseases, underscoring the core's importance in pharmaceutical development. nih.govgsconlinepress.com

Role of Pyrimidine Derivatives as Versatile Molecular Scaffolds and Building Blocks in Chemical Synthesis

The structural characteristics of the pyrimidine ring make it an exceptionally versatile scaffold for chemical synthesis. numberanalytics.comnih.gov Its ability to be readily modified at the 2, 4, 5, and 6 positions allows for the creation of vast libraries of compounds with diverse functionalities. nih.gov This synthetic accessibility has established pyrimidine derivatives as crucial building blocks in drug discovery and materials science. growingscience.comnih.gov The pyrimidine ring's capacity to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl group, often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govmdpi.com

The synthesis of pyrimidine derivatives can be achieved through various methods, with one of the most common being the condensation of a 1,3-bifunctional three-carbon fragment with compounds like amidines, urea (B33335), or guanidine (B92328). bu.edu.eg Modern synthetic strategies include multicomponent reactions, which allow for the rapid assembly of complex, highly functionalized pyrimidines from simple precursors. growingscience.comthieme-connect.de For example, a one-pot, three-component reaction involving an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can be used to synthesize pyrimidine derivatives. growingscience.com Compounds such as Methyl 2-methoxypyrimidine-4-carboxylate serve as key synthetic intermediates, providing a pre-functionalized core that can be further elaborated into more complex target molecules for pharmaceutical research. calpaclab.commedchemexpress.com

Overview of Current Research Trajectories for Pyrimidine Carboxylates

Current research on pyrimidine carboxylates is dynamic and expansive, branching into several key areas of therapeutic and industrial interest. These compounds are recognized as essential building blocks in the synthesis of a variety of biologically active molecules. chemimpex.com

A significant focus of ongoing research is in the development of novel anticancer agents. mdpi.com Pyrimidine derivatives are being investigated as inhibitors of various protein kinases, such as Aurora kinases (AURK) and polo-like kinases (PLK), which are involved in cell cycle regulation. nih.gov For instance, certain pyrimidine-linked thiazolidinone derivatives have been synthesized and are being evaluated as potent anticancer agents. mdpi.com

Another major research trajectory involves the development of new antimicrobial drugs to combat rising antibiotic resistance. gsconlinepress.com Researchers are designing and synthesizing novel pyrimidine analogs, such as thieno[2,3-d]pyrimidine-4-carboxylic acid amides, which have shown promising activity against bacterial strains like Pseudomonas aeruginosa. uran.ua

Furthermore, pyrimidine derivatives continue to be explored for a wide range of other pharmacological activities, including anti-inflammatory, antiviral, and antioxidant properties. researchgate.netnih.govnovapublishers.com The ability to functionalize the pyrimidine core, including the introduction of a carboxylate group, allows medicinal chemists to fine-tune the biological activity and target specificity of these compounds, paving the way for new therapeutic agents. gsconlinepress.commdpi.com

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 75825-59-1 calpaclab.com
Molecular Formula C7H8N2O3 calpaclab.com
Molecular Weight 168.15 g/mol calpaclab.com
Purity ≥97% calpaclab.com
Compound Family Heterocyclic Building Blocks calpaclab.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxypyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6(10)5-3-4-8-7(9-5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZFDCZDHLLGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502914
Record name Methyl 2-methoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75825-59-1
Record name Methyl 2-methoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Methyl 2-Methoxypyrimidine-4-carboxylate and its Pyrimidine (B1678525) Carboxylate Analogues

The synthesis of the pyrimidine core and its subsequent functionalization are central to accessing this compound and related compounds. Traditional methods often rely on a systematic construction of the heterocyclic ring followed by the introduction of desired substituents.

Cyclization Reactions for Pyrimidine Ring Formation

The cornerstone of pyrimidine synthesis lies in the cyclocondensation reaction between a 1,3-dicarbonyl compound and a molecule containing an N-C-N fragment, such as amidines, ureas, or guanidines. nih.govgrowingscience.commdpi.com This fundamental approach allows for the construction of the core pyrimidine ring.

A common strategy for synthesizing 2-substituted pyrimidines involves the condensation of a β-dicarbonyl compound with an amidine. nih.gov For the synthesis of 2-methoxypyrimidine (B189612) derivatives specifically, O-methylisourea is a key reagent. For instance, the reaction of O-methylisourea with ethyl acetoacetate (B1235776) has been reported to yield 2-methoxy-6-methyl-3(2H)-pyrimidin-4-one. acs.org This highlights the potential for O-methylisourea to react with a suitably functionalized three-carbon component to form the desired 2-methoxypyrimidine ring.

A plausible, though not explicitly detailed in the provided search results, route to this compound would involve the cyclocondensation of O-methylisourea with a dialkyl 2-formyl-3-oxosuccinate or a related β-keto ester. This would directly install the methoxy (B1213986) group at the 2-position and the carboxylate group at the 4-position of the pyrimidine ring.

Another established method for constructing the pyrimidine ring is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. rsc.org While traditionally used for dihydropyrimidines, modifications of this reaction could potentially be adapted for the synthesis of fully aromatic pyrimidine carboxylates.

Esterification and Functional Group Introduction

Once the pyrimidine-4-carboxylic acid is formed, the introduction of the methyl ester group is typically a straightforward process. Standard esterification methods can be employed. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.comnih.gov

Alternatively, for more sensitive substrates, milder esterification methods can be utilized. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), or the reaction of the carboxylic acid with diazomethane. commonorganicchemistry.comorgsyn.org

The introduction of the methoxy group at the 2-position can also be achieved through functional group interconversion. A common precursor is the corresponding 2-chloropyrimidine (B141910) derivative. The synthesis of 2-chloropyrimidine-4-carboxylic acid can be achieved, and this can then be reacted with sodium methoxide (B1231860) in methanol (B129727) to introduce the methoxy group via nucleophilic aromatic substitution. nih.govgoogle.com Another route involves the oxidation of a 2-(methylthio)pyrimidine, which can be prepared from thiourea, to the corresponding 2-methoxypyrimidine.

Synthesis from Precursor Molecules (e.g., Carbaldehydes)

Pyrimidine-4-carbaldehydes serve as versatile intermediates that can be converted to the corresponding carboxylates. acs.orgnih.gov The oxidation of a 4-hydroxymethylpyrimidine derivative can yield the desired pyrimidine-4-carbaldehyde. acs.org This aldehyde can then be further oxidized to the carboxylic acid, which is subsequently esterified to the methyl ester.

The Riley oxidation, using selenium dioxide, provides a method for the direct conversion of a 4-methylpyrimidine (B18481) to the corresponding pyrimidine-4-carbaldehyde. acs.orgnih.gov This offers an alternative route to access the necessary precursor for the carboxylate functionality.

Advanced Synthetic Approaches

To improve efficiency, yield, and environmental impact, more advanced synthetic methodologies have been developed and applied to pyrimidine chemistry.

Microwave-Assisted Synthesis Techniques in Pyrimidine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. rsc.org The application of microwave irradiation to the Biginelli reaction and other cyclocondensation reactions for pyrimidine synthesis has been shown to be highly effective. rsc.org This technique can be particularly beneficial for driving reactions to completion and minimizing the formation of byproducts. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.

Industrial Production Methods and Scale-Up Considerations

Key considerations for scale-up include:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as O-methylisourea and the appropriate β-dicarbonyl compound, are critical factors.

Process Optimization: Reaction conditions, including solvent choice, temperature, pressure, and catalyst loading, need to be optimized to maximize yield and throughput while ensuring safety and minimizing waste.

Work-up and Purification: Efficient and scalable methods for product isolation and purification are essential. This may involve crystallization, distillation, or chromatography, with a preference for methods that avoid large volumes of solvents.

Safety and Environmental Impact: A thorough hazard analysis of the process is required to ensure safe operation on a large scale. The environmental impact of the process, including solvent usage and waste generation, must also be considered and minimized.

Solid-phase synthesis has also been explored for the scale-up of pyrimidine derivatives, offering potential advantages in terms of purification and automation. acs.org

Reactivity and Derivatization Studies of this compound and Analogues

The pyrimidine core, substituted with both an electron-donating methoxy group and an electron-withdrawing carboxylate group, presents multiple sites for chemical modification. These modifications are crucial for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when bearing a suitable leaving group.

Halogenated pyrimidines are versatile intermediates for the introduction of various functional groups via nucleophilic substitution. In analogues of this compound, a halogen atom, typically chlorine, at the 4- or 6-position serves as an excellent leaving group.

For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate readily undergoes nucleophilic substitution with a variety of nucleophiles. acs.org Treatment with dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the displacement of the chloro group to yield the corresponding 4-substituted derivatives. acs.org These reactions highlight the susceptibility of the C4-position to nucleophilic attack, a reactivity pattern that is applicable to analogous 2-methoxypyrimidine systems.

The following table summarizes the nucleophilic substitution reactions on a related chloro-pyrimidine derivative:

NucleophileReagentProductReference
Dimethylamine(CH₃)₂NHEthyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate acs.org
Sodium PhenoxideC₆H₅ONaEthyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate acs.org
Sodium ThiophenoxideC₆H₅SNaEthyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate acs.org
Potassium FluorideKFEthyl 4-fluoro-2-(methylthio)pyrimidine-5-carboxylate acs.org

This table presents data for an analogous compound, Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, to illustrate the principle of halo-substituent displacement.

The methoxy group at the 2-position and the methyl carboxylate at the 4-position are also sites for chemical modification. The C2-methoxy group can be displaced by strong nucleophiles, although it is generally less reactive than a halo-substituent. A notable reaction of 2-methoxypyrimidines is their thermal rearrangement to the corresponding N-methyl-2-oxopyrimidines when heated. nih.gov

The ester group at the C4-position can undergo typical ester transformations such as hydrolysis (saponification) and amidation. Basic hydrolysis of the methyl ester yields the corresponding carboxylic acid, which can then be further functionalized. rsc.org For example, the resulting carboxylate can be converted into amides through reaction with amines, often facilitated by coupling agents or by conversion to a more reactive acyl chloride. umich.eduresearchgate.net

The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide leads to the substitution of both the chloro and the methylthio groups, yielding methyl 2,4-dimethoxypyrimidine-5-carboxylate. acs.org This demonstrates the lability of substituents at both the 2- and 4-positions under certain conditions.

Reduction Reactions of Ester and Ring Systems

The reduction of this compound and its analogues can proceed at either the ester functionality or the pyrimidine ring, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) have been shown to reduce both the pyrimidine ring and the ester or amide group. acs.org The reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate with LiAlH₄ primarily affords the corresponding 1,6-dihydropyrimidine derivative, indicating that the pyrimidine ring is readily reduced. acs.org Similarly, reduction of 2-methoxypyrimidine-5-carboxamide with LiAlH₄ yields 2-methoxy-1,6-dihydropyrimidine-5-carbonitrile. acs.org The ester group can also be reduced to a hydroxymethyl group, though this may occur as a side reaction or require specific conditions. acs.org

Selective reduction of the ester group to an aldehyde can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. rsc.orgrsc.org

The following table summarizes the reduction products of related pyrimidine derivatives:

Starting MaterialReducing AgentMain ProductReference
Ethyl 2-(methylthio)pyrimidine-5-carboxylateLiAlH₄Ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate acs.org
Ethyl 2-(ethoxy)pyrimidine-5-carboxylateLiAlH₄Ethyl 1,6-dihydro-2-(ethoxy)pyrimidine-5-carboxylate acs.org
2-(Methoxy)pyrimidine-5-carboxamideLiAlH₄2-(Methoxy)-1,6-dihydropyrimidine-5-carbonitrile acs.org

Oxidation Reactions of Pyrimidine Substituents

The oxidation of substituents on the pyrimidine ring can lead to various functionalized products. While the pyrimidine ring itself can be susceptible to oxidative cleavage, particularly at unsubstituted positions, specific substituents can be selectively oxidized under controlled conditions. clockss.org

The methoxy group at the C2-position can undergo oxidative O-demethylation to yield the corresponding pyrimidin-2-one derivative. This transformation can be achieved through various methods, including biochemically with enzymes like cytochrome P450s or through electrochemical means. nih.govnih.gov

While specific studies on the direct oxidation of the methyl carboxylate group on this compound are not extensively documented, it is generally considered a relatively stable functional group under many oxidizing conditions. However, oxidation of other substituents, such as a methyl group, on the pyrimidine ring to a carboxylic acid is a known transformation. acs.org For instance, the oxidation of a methylsulfanyl group to a more reactive methylsulfonyl group is a common strategy to enhance the leaving group ability for subsequent nucleophilic substitution reactions. researchgate.net

Functional Group Interconversions

A variety of functional group interconversions can be performed on this compound to access a wider range of derivatives. These transformations are fundamental in synthetic organic chemistry. acs.org

Key interconversions include:

Ester to Carboxylic Acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (saponification) or acidic conditions. rsc.org This carboxylic acid is a versatile intermediate.

Carboxylic Acid to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

Carboxylic Acid to Amide: The carboxylic acid can be coupled with amines to form amides, a reaction often mediated by coupling agents or via the acid chloride intermediate. umich.eduresearchgate.net

Ester to Alcohol: The methyl ester can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like LiAlH₄. researchgate.net

Ester to Aldehyde: Selective reduction of the ester to an aldehyde can be accomplished using reagents such as DIBAL-H at low temperatures. rsc.orgrsc.org

Methoxy to Pyrimidinone: As mentioned earlier, the 2-methoxy group can be converted to a 2-oxo functionality via thermal rearrangement or oxidative demethylation. nih.gov

These interconversions allow for the systematic modification of the molecule at its key functional points, enabling the synthesis of diverse chemical libraries based on the pyrimidine scaffold.

Strategies for Incorporating the Pyrimidine Moiety into Complex Heterocyclic Systems

The strategic functionalization of the pyrimidine core in this compound offers a versatile platform for the construction of various fused heterocyclic systems. The presence of both an ester and a methoxy group allows for selective chemical transformations, enabling the annulation of new rings onto the pyrimidine framework. A key approach involves the conversion of the methyl carboxylate group into a more reactive functionality, such as a hydrazide, which can then undergo cyclocondensation reactions with suitable binucleophiles.

A primary and highly effective strategy commences with the transformation of the methyl ester of this compound into its corresponding hydrazide, 2-methoxypyrimidine-4-carbohydrazide . This is typically achieved through a straightforward reaction with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) or methanol. The resulting carbohydrazide (B1668358) is a pivotal intermediate, poised for a variety of cyclization reactions to afford bicyclic and polycyclic heterocyclic systems.

This intermediate can be subsequently treated with a range of electrophilic reagents to construct fused ring systems. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of oxadiazole or thiadiazole rings. Similarly, condensation with various aldehydes followed by oxidative cyclization or reaction with reagents like orthoesters can yield triazole or other nitrogen-containing heterocyclic moieties fused to the pyrimidine ring.

Furthermore, the 2-methoxy group on the pyrimidine ring can be susceptible to nucleophilic displacement, which can be exploited in intramolecular cyclization reactions to form fused systems. While the methoxy group is generally less reactive than a halogen substituent, under specific conditions, it can be displaced by a suitably positioned nucleophile within the same molecule.

The following data tables illustrate some of the proposed synthetic strategies for incorporating the pyrimidine moiety of this compound into more complex heterocyclic structures, based on established chemical principles and analogous reactions found in the literature for similar pyrimidine derivatives.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The reaction of the derived 2-methoxypyrimidine-4-carbohydrazide with various reagents can lead to the formation of the pyrazolo[3,4-d]pyrimidine scaffold. This class of compounds is of significant interest in medicinal chemistry. nih.govnih.govrsc.org

Starting MaterialReagentConditionsProduct
2-methoxypyrimidine-4-carbohydrazideFormamideReflux2-methoxy-5H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
2-methoxypyrimidine-4-carbohydrazideUreaFusion at 180-200 °C2-methoxy-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
2-methoxypyrimidine-4-carbohydrazideThioureaFusion at 180-200 °C6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Table 2: Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

The construction of the pyrimido[4,5-d]pyrimidine ring system can be envisioned through the reaction of the pyrimidine precursor with nitrogen-containing nucleophiles like guanidine (B92328) or urea, leading to a second fused pyrimidine ring. researchgate.netresearchgate.netmdpi.comnih.gov

Starting MaterialReagentConditionsProduct
This compoundGuanidine hydrochlorideSodium ethoxide, Ethanol, Reflux2-methoxy-5-amino-pyrimido[4,5-d]pyrimidin-4(3H)-one
This compoundUreaPolyphosphoric acid, Heat2-methoxypyrimido[4,5-d]pyrimidine-4,7(3H,8H)-dione
This compoundThioureaSodium ethoxide, Ethanol, Reflux2-methoxy-7-thioxo-7,8-dihydropyrimido[4,5-d]pyrimidin-4(3H)-one

Table 3: Synthesis of Pyrimido[4,5-b] nih.govresearchgate.netdiazepine (B8756704) and Related Fused Systems

The pyrimidine ring can also be fused with a seven-membered diazepine ring, forming pyrimido[4,5-b] nih.govresearchgate.netdiazepines. nih.govnih.govjocpr.comrsc.org This is generally achieved by reacting a suitably functionalized pyrimidine with a binucleophile that can form the seven-membered ring.

Starting MaterialReagentConditionsProduct
This compoundEthylenediamineReflux in xylene2-methoxy-6,7,8,9-tetrahydropyrimido[4,5-b] nih.govresearchgate.netdiazepin-5(1H)-one
2-methoxypyrimidine-4-carbohydrazide1,3-Diketones (e.g., Acetylacetone)Acetic acid, Reflux2-methoxy-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Analysis of the NMR spectra is crucial for the structural elucidation of Methyl 2-methoxypyrimidine-4-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

While specific, experimentally determined ¹H NMR data for this compound is not widely available in the cited literature, the expected proton signals can be predicted based on its chemical structure. The molecule contains distinct proton environments: two aromatic protons on the pyrimidine (B1678525) ring, a methoxy (B1213986) group attached to the ring, and a methyl ester group.

The two protons on the pyrimidine ring are expected to appear as doublets in the aromatic region of the spectrum. The proton at position 6 would likely be downfield due to the anisotropic effect of the adjacent nitrogen and the ester group. The proton at position 5 would be expected to show a coupling to the proton at position 6. The three protons of the methoxy group at the C2 position would appear as a sharp singlet. Similarly, the three protons of the methyl group of the ester at the C4 position would also produce a distinct singlet. The precise chemical shifts would be influenced by the solvent used for analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Similar to the proton NMR data, specific experimental ¹³C NMR spectral data for this compound is not readily found in the surveyed scientific literature. However, the expected resonances can be inferred from the structure.

The ¹³C NMR spectrum would be expected to show seven distinct carbon signals corresponding to each unique carbon atom in the molecule. The carbon of the carbonyl group in the methyl ester would be the most downfield signal. The quaternary carbons of the pyrimidine ring (C2 and C4) would also have characteristic chemical shifts, influenced by their bonding to electronegative oxygen and nitrogen atoms. The protonated carbons of the pyrimidine ring (C5 and C6) would appear in the aromatic region. The carbon atoms of the two methyl groups (the methoxy and the methyl ester) would be found in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Signal Resolution

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be indispensable.

A COSY spectrum would reveal the coupling between the two adjacent protons on the pyrimidine ring (H5 and H6), confirming their connectivity. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the C5 and C6 signals in the ¹³C NMR spectrum based on the previously assigned proton signals. Such techniques are crucial for resolving any ambiguities that might arise from the one-dimensional spectra and for providing a complete and accurate structural assignment. However, specific 2D NMR data for this compound is not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

For this compound, the IR spectrum is expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester group would be prominent, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the methoxy group would also be observable. Vibrations associated with the pyrimidine ring, including C=N and C=C stretching, would appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the methyl groups and the aromatic ring would be found around 2800-3100 cm⁻¹. While these are the expected regions for absorption, specific experimental IR data for this compound is not documented in the available literature.

Raman spectroscopy, being complementary to IR, would also be useful. The pyrimidine ring vibrations are often strong in Raman spectra. However, no specific experimental Raman spectroscopic data for this compound has been found in the searched scientific databases.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The molecular formula of this compound is C₇H₈N₂O₃, with a monoisotopic mass of 168.0535 Da. researchgate.net

LC/MS analysis would involve separating the compound from any impurities using liquid chromatography and then detecting it with a mass spectrometer. Predicted collision cross-section (CCS) values, which are a measure of the ion's shape in the gas phase, can be calculated for different adducts of the molecule. researchgate.net These values can aid in the identification of the compound in complex mixtures.

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺169.06078131.6
[M+Na]⁺191.04272140.8
[M-H]⁻167.04622133.0
[M+NH₄]⁺186.08732149.5
[M+K]⁺207.01666140.6
[M]⁺168.05295135.1

Table 1: Predicted m/z and Collision Cross Section (CCS) values for various adducts of this compound. Data sourced from predicted values. researchgate.net

Elemental Analysis for Purity and Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. For this compound (C₇H₈N₂O₃), the theoretical elemental composition can be calculated.

ElementTheoretical Percentage
Carbon (C)49.99%
Hydrogen (H)4.80%
Nitrogen (N)16.66%
Oxygen (O)28.55%

Table 2: Theoretical elemental composition of this compound.

Experimental data from elemental analysis of a pure sample should closely match these theoretical values. However, specific experimental results for the elemental analysis of this compound are not reported in the reviewed scientific literature.

X-ray Crystallography Studies

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no experimental X-ray crystallography data for this compound could be located. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this specific compound. As a result, a detailed analysis based on single-crystal X-ray diffraction is not possible at this time.

The subsequent subsections rely on the availability of such crystallographic data. Without the foundational information from a solved crystal structure, the specific details requested cannot be provided.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Information regarding the single-crystal X-ray diffraction of this compound is not available in published literature. This technique is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the unit cell parameters of the crystal lattice.

Characterization of Intermolecular and Intramolecular Hydrogen Bonding Networks

While the molecular structure of this compound contains potential hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy and carboxylate groups), a detailed characterization of its hydrogen bonding network is not possible without crystallographic data. The identification and geometric analysis of both intramolecular (within a single molecule) and intermolecular (between adjacent molecules) hydrogen bonds are dependent on a solved crystal structure.

Investigation of Crystal Packing Arrangements and Polymorphism

The arrangement of molecules within the crystal lattice, known as crystal packing, and the potential for the compound to exist in different crystalline forms (polymorphism) can only be investigated through experimental crystallographic studies. As no such studies have been publicly reported for this compound, information on its crystal packing and polymorphic behavior is currently unavailable.

Broad Spectrum Biological Relevance of Pyrimidine Carboxylates

The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of essential biomolecules such as the nucleobases uracil, thymine, and cytosine, which are integral to DNA and RNA. researchgate.netjuniperpublishers.com This inherent biological significance has made pyrimidine derivatives a focal point of extensive research, revealing a wide spectrum of pharmacological activities. orientjchem.orgorientjchem.orgnih.gov These activities include, but are not limited to, antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties. orientjchem.orghumanjournals.com The biological versatility of the pyrimidine ring is largely attributed to the ease with which it can be substituted at various positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. researchgate.net

The introduction of a carboxylate group, such as a methyl carboxylate, at the 4-position of the pyrimidine ring, can significantly influence the molecule's biological profile. The carboxyl group can act as a hydrogen bond acceptor or donor, and its ester form can modulate lipophilicity, thereby affecting cell membrane permeability and target engagement. innovareacademics.in Consequently, pyrimidine carboxylates and their derivatives are recognized as privileged structures in drug discovery, with numerous synthetic analogues developed and evaluated for a myriad of therapeutic applications. orientjchem.orgresearchgate.net

Antimicrobial Activities

Pyrimidine derivatives are a well-established class of antimicrobial agents, with their activity spanning antibacterial, antifungal, and antiviral domains. orientjchem.orginnovareacademics.inijpsjournal.com The antimicrobial potential of these compounds is often linked to their ability to interfere with essential microbial metabolic pathways.

Antibacterial Efficacy and Spectrum

While specific studies on the antibacterial activity of this compound are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has demonstrated significant antibacterial potential against both Gram-positive and Gram-negative bacteria. researchgate.netias.ac.inscirp.org For instance, certain pyrimidine derivatives have shown notable efficacy against strains like Staphylococcus aureus and Escherichia coli. ias.ac.inscirp.org

Structure-activity relationship (SAR) studies on related pyrimidine compounds suggest that the nature and position of substituents on the pyrimidine ring are critical determinants of antibacterial potency. researchgate.net For example, the introduction of different functional groups can enhance the antibacterial spectrum and efficacy. Thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives have been synthesized and have shown a broad spectrum of antimicrobial activity. uran.ua Specifically, some of these compounds were found to be active against Pseudomonas aeruginosa. uran.ua

The following table summarizes the antibacterial activity of some pyrimidine derivatives against various bacterial strains, illustrating the potential of this class of compounds.

Compound/Derivative ClassBacterial StrainActivity/MICReference
Pyrimidine DerivativesStaphylococcus aureusMIC: 16.26 µg/ml (for compound S1) researchgate.net
Pyrimidine DerivativesBacillus subtilisMIC: 17.34 µg/ml (for compound S7) researchgate.net
Pyrimidine DerivativesEscherichia coliMIC: 17.34 µg/ml (for compound S7) researchgate.net
Thieno[2,3-d]pyrimidine-4-carboxamide DerivativesPseudomonas aeruginosaActive uran.ua
2-(Benzylthio)pyrimidine DerivativesStaphylococcus aureus & Escherichia coliSignificant Activity scirp.org

This table presents data for various pyrimidine derivatives to illustrate the general antibacterial potential of the compound class, not for this compound specifically.

Antifungal Efficacy

Similar to their antibacterial counterparts, pyrimidine derivatives have also been extensively investigated for their antifungal properties. nih.govfrontiersin.orgresearchgate.net Compounds such as Flucytosine (5-fluorocytosine), a pyrimidine analogue, are used clinically as antifungal agents. orientjchem.org The antifungal activity of pyrimidine derivatives has been demonstrated against a range of pathogenic fungi, including species of Candida and Aspergillus. nih.gov

SAR studies have indicated that substitutions on the pyrimidine ring can significantly impact antifungal efficacy. nih.govfrontiersin.org For example, a series of novel pyrimidine derivatives containing an amide moiety showed that specific substitutions led to high antifungal activity against Phomopsis sp., with some compounds exhibiting even better efficacy than the commercial fungicide Pyrimethanil. frontiersin.org Another study on 2-(methylthio)-4-methylpyrimidine carboxamides reported moderate antifungal activity against Sclerotinia sclerotiorum. tandfonline.comingentaconnect.com

The table below provides examples of the antifungal activity of various pyrimidine derivatives.

Compound/Derivative ClassFungal StrainActivity/Inhibition RateReference
Pyrimidine derivatives with amide moietyPhomopsis sp.100% inhibition rate frontiersin.org
2-(Methylthio)-4-methylpyrimidine carboxamidesSclerotinia sclerotiorum69.5% - 70.3% inhibition at 100 mg/L tandfonline.comingentaconnect.com
Pyrimidine DerivativesAspergillus nigerMIC: 17.34 µg/ml (for compound S7) researchgate.net
Pyrimidopyrimidine derivativesCandida albicans & Aspergillus flavusExcellent activity for some derivatives nih.gov

This table presents data for various pyrimidine derivatives to illustrate the general antifungal potential of the compound class, not for this compound specifically.

Antiviral Properties (e.g., Anti-Hepatitis C Virus, Anti-Human Immunodeficiency Virus)

The pyrimidine scaffold is a key component in many antiviral drugs, including several nucleoside analogues used in the treatment of HIV and other viral infections. juniperpublishers.comorientjchem.orgnih.gov Research into non-nucleoside pyrimidine derivatives has also yielded compounds with promising antiviral activity. nih.gov The development of pyrimidine-containing compounds as inhibitors of a wide range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV), is an active area of research. nih.gov

While direct antiviral data for this compound is scarce, related pyrimidine analogues have been explored for their anti-HCV and anti-HIV activities. nih.govnih.gov For instance, a review of patent literature highlights the extensive investigation of pyrimidine molecules for their ability to inhibit a variety of viruses, including HCV and HIV. nih.gov The structural diversity of pyrimidine derivatives allows for the design of compounds that can target various viral enzymes and proteins. mdpi.commdpi.com

Identification of Specific Enzyme Targets (e.g., IspF, Thymidylate Synthase, Dihydrofolate Reductase)

The antimicrobial and anticancer activities of many pyrimidine derivatives can be attributed to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens and cancer cells.

IspF (2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase): This enzyme is part of the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, which is essential in many bacteria but absent in humans, making it an attractive antibacterial target. Pyrimidine derivatives, particularly those with a carboxylate group, have been designed and shown to interact with the active site of IspF.

Thymidylate Synthase (TS): TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to "thymineless death" in rapidly dividing cells, making it a key target for cancer chemotherapy. Pyrimidine analogues, such as 5-fluorouracil (B62378), are well-known inhibitors of TS. The pyrimidine-4-carboxylate scaffold is also being investigated for the development of novel TS inhibitors.

Dihydrofolate Reductase (DHFR): DHFR is another essential enzyme involved in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and dTMP. Inhibition of DHFR disrupts DNA synthesis and repair. Pyrimethamine, a pyrimidine derivative, is a known inhibitor of DHFR and is used as an antimalarial drug. researchgate.net The 2,4-diaminopyrimidine scaffold is a common feature in many DHFR inhibitors. researchgate.net

The following table summarizes the enzyme inhibitory activities of some pyrimidine derivatives.

Enzyme TargetInhibitor Class/CompoundBiological SignificanceReference
IspF2-amino-4-hydroxypyrimidine-5-carboxylatesAntibacterial
Thymidylate SynthasePyrimidine-4-carboxamidesAnticancer nih.govnih.govacs.org
Dihydrofolate ReductasePyrimethamine (a pyrimidine derivative)Antimalarial researchgate.net

This table provides examples of enzyme inhibition by various pyrimidine derivatives.

Role of Metal-Binding Interactions in Biological Systems

The biological activity of pyrimidine derivatives can be significantly influenced by their ability to form complexes with metal ions. asianpubs.orgresearchgate.netmdpi.com Both the pyrimidine ring, with its nitrogen atoms, and the carboxylate group are capable of coordinating with metal ions. researchgate.netmdpi.commdpi.com This complexation can lead to a synergistic enhancement of the compound's inherent biological activities. researchgate.netmdpi.com

Metal complexes of pyrimidine derivatives have been shown to possess enhanced antimicrobial and anticancer properties compared to the free ligands. asianpubs.orgresearchgate.netmdpi.com The metal ion can play a role in the mechanism of action, for example, by promoting redox activity or by altering the geometry and electronic properties of the ligand, thereby facilitating its interaction with biological targets. mdpi.com The formation of metal complexes with pyrimidine carboxylates represents a promising strategy for the development of new therapeutic agents with improved efficacy. researchgate.netmdpi.com

Anticancer and Antiproliferative Activities

Pyrimidine derivatives are a well-established class of compounds in cancer research, with many demonstrating significant potential as anticancer agents. jrasb.comnih.govnih.gov Their fused derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, are of particular interest due to their structural similarity to purines, allowing them to function as bioisosteres and interfere with cancer cell processes. jrasb.com The anticancer significance of these scaffolds is linked to their ability to inhibit various enzymes and pathways crucial for tumor growth and survival. jrasb.comresearchgate.net

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). rsc.orgresearchgate.net

Cell Cycle Arrest: Many pyrimidine-based compounds have been shown to halt the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. For instance, certain pyrido[2,3-d]pyrimidine derivatives arrest the cell cycle in the G2/M phase. jrasb.com Another study on a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivative noted cell cycle arrest at the G0-G1 stage in HCT-116 cancer cells. ijrpr.com Similarly, a pyrimidine derivative, compound A5b, was found to induce G1 cell cycle arrest in A549 lung cancer cells by increasing the expression of the p21 protein. nih.gov

Apoptosis Induction: The induction of apoptosis is a key therapeutic goal in cancer treatment. Pyrimidine derivatives have been shown to trigger this process through various signaling pathways. Mechanistic studies reveal that these compounds can modulate the expression of key apoptosis-regulating proteins. For example, certain pyrido[2,3-d]pyrimidine derivatives induce apoptosis by upregulating the pro-apoptotic protein Bax and the tumor suppressor protein p53, while downregulating the anti-apoptotic protein Bcl-2. nih.gov The activation of caspases, which are crucial executioner enzymes in the apoptotic cascade, is another common mechanism. nih.govnih.gov One study demonstrated that a pyrimidine derivative induced apoptosis in Karpas299 cells through a caspase-dependent mitochondrial pathway. ijrpr.com Another compound was found to trigger the intrinsic apoptotic pathway in H1975 cells. jrasb.com

The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit specific molecular targets that are overactive or dysregulated in cancer cells.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a vital role in cell proliferation and is a common target in cancer therapy. nih.gov Pyrimidine analogues are effective EGFR inhibitors because they can mimic ATP and bind to its site on the receptor, thereby blocking downstream signaling that leads to uncontrolled cell growth. nih.gov Several pyrimidine-containing drugs, such as Osimertinib, are irreversible inhibitors of both wild-type and mutated EGFR. nih.gov Research has focused on developing new pyrimidine derivatives to overcome drug resistance, such as that caused by the EGFR C797S mutation. nih.gov

Histone Deacetylase (HDAC): HDACs are enzymes that influence gene expression, and their inhibition is a validated strategy for cancer treatment. researchgate.nettandfonline.com The pyrimidine scaffold has been successfully incorporated into HDAC inhibitors as a surface recognition cap group. nih.govbohrium.com For example, a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives showed selective inhibitory activity against Class I HDACs (HDAC1, 2, and 3). tandfonline.com Other research has led to the development of dual inhibitors, such as pyrimidine derivatives with hydroxamic acid, which can simultaneously inhibit both HDAC and another cancer-related target, JMJD3. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their over-activity can lead to unchecked tumor growth. nih.gov Fused pyrimidines, particularly pyrido[2,3-d]pyrimidines, have been identified as potent CDK inhibitors. researchgate.net Palbociclib, a pyrido[2,3-d]pyrimidin-7-one derivative, is an approved CDK4/6 inhibitor for breast cancer treatment. researchgate.net Structure-guided optimization has led to the identification of 4-(pyrazol-4-yl)-pyrimidines as highly selective CDK4/6 inhibitors. acs.org Other series, like 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines, have shown strong inhibitory activity against CDK9. nih.gov

Ribonucleotide Reductase (RNR): RNR is a critical enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleotides (dNTPs), the building blocks of DNA. nih.govyoutube.com This makes RNR an attractive target for antiproliferative drugs. nih.gov Several clinically used anticancer drugs are nucleoside analogs that inhibit RNR. nih.gov Hydroxyurea is a well-known non-nucleoside inhibitor of RNR. youtube.comyoutube.com By blocking RNR, these agents deplete the dNTP pool, which is essential for DNA replication, thereby halting the proliferation of rapidly dividing cancer cells. mdpi.comnih.gov

The anticancer potential of pyrimidine derivatives has been extensively validated through in vitro cytotoxicity assays against a wide range of human cancer cell lines. These studies measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Newly synthesized pyrimidine derivatives have demonstrated inhibitory activity against cell lines from various cancer types, including colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa). nih.gov For example, a pyrazol-1-yl pyridopyrimidine derivative was found to be highly active against HeLa, MCF-7, and HepG-2 cells, with IC₅₀ values of 9.27, 7.69, and 5.91 μM, respectively. tandfonline.com Similarly, certain pyrido[2,3-d]pyrimidine derivatives showed potent cytotoxicity against MCF-7 cells, with one compound exhibiting an IC₅₀ value of 0.57 μM. rsc.org

Below is a table summarizing the cytotoxic activity of selected pyrimidine derivatives against various human cancer cell lines.

Anti-inflammatory Properties

In addition to their anticancer effects, many pyrimidine derivatives exhibit significant anti-inflammatory activities. nih.govnih.govnih.gov The mechanism of action is often linked to the inhibition of key inflammatory mediators. remedypublications.com Several pyrimidine-based drugs, such as tofacitinib and epirizole, are already in clinical use as anti-inflammatory agents. remedypublications.com

A primary target for the anti-inflammatory action of pyrimidines is the cyclooxygenase (COX) enzyme, particularly COX-2, which is induced during inflammation. nih.govremedypublications.com Studies have shown that certain pyrimidine derivatives can selectively inhibit COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For example, two pyrimidine derivatives, L1 and L2, demonstrated high selectivity towards COX-2, with performance comparable to the established drug meloxicam. nih.govnih.gov These compounds also reduced levels of reactive oxygen species (ROS) in an inflammatory cell model, indicating additional antioxidant properties. nih.govnih.gov The anti-inflammatory effects of pyrimidines are also attributed to their ability to suppress other inflammatory mediators like prostaglandins (PGE2) and nitric oxide (NO). remedypublications.com

Other Pharmacological Activities

The structural versatility of the pyrimidine core has allowed for its exploration in other therapeutic areas beyond cancer and inflammation.

Pyrimidine derivatives have emerged as promising candidates for the development of new antidiabetic agents. remedypublications.com They can target several key pathways involved in the pathogenesis of diabetes mellitus. remedypublications.com

One of the primary mechanisms is the inhibition of enzymes like α-amylase and α-glucosidase, which are responsible for the breakdown of carbohydrates and subsequent increase in blood glucose levels. By inhibiting these enzymes, pyrimidine derivatives can help to control post-meal hyperglycemia. For example, in one study, a thiazolopyrimidine derivative showed a 75.29% inhibition of α-amylase. Other pyrimidine derivatives have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for a major class of modern antidiabetic drugs. remedypublications.com The clinically used antidiabetic drug anagliptin features a pyrimidine structure. remedypublications.com

Antioxidant Properties

Free radicals and the oxidative stress they induce are implicated in the progression of numerous diseases. ijpsonline.com Pyrimidine derivatives have emerged as a promising class of antioxidants, capable of mitigating oxidative damage. ijpsonline.com The antioxidant capacity of these compounds is often linked to their ability to act as free radical scavengers. ijpsonline.comnih.gov

Research has shown that the introduction of electron-donating substituents on the pyrimidine nucleus can enhance its radical scavenging properties. ijpsonline.com For instance, certain tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues have exhibited excellent antioxidant activity in DPPH free radical scavenging assays, attributed to the presence of electron-releasing groups on the benzylidene moiety. ijpsonline.com Similarly, some novel Biginelli-type pyrimidines, specifically 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, have been identified as potent antioxidants. ijpsonline.com

Studies on various pyrimidine derivatives have confirmed their potential to inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), further highlighting their antioxidant capabilities. nih.govnih.gov For example, pyrimidine derivatives L1 and L2 were found to reduce free radical levels in ROS assays, confirming their antioxidant properties. nih.gov The versatility of the pyrimidine structure allows for the development of new derivatives with significant antioxidant potential. researchgate.net

Table 1: Antioxidant Activity of Selected Pyrimidine Derivatives

Derivative Type Assay Result Reference
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues DPPH radical scavenging Excellent activity ijpsonline.com
4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine 5-carboxylate ester DPPH, H2O2, reducing power assay Most potent antioxidant ijpsonline.comijpsonline.com
Pyrido[2,3-d]pyrimidine derivatives Anti-lipid peroxidation (AAPH) Strong inhibition of lipid peroxidation nih.gov

Antihypertensive Agents

Several pyrimidine derivatives have been investigated for their potential in managing hypertension. nih.govresearchgate.net These compounds have been shown to lower blood pressure through various mechanisms. nih.gov

One key mechanism is the blockade of calcium channels. nih.govresearchgate.net Certain pyrimidyl derivatives, designed based on a nifedipine-like structure, exhibited calcium channel blockade activity on rabbit aortae, leading to relaxation and a decrease in heart rate. researchgate.netconsensus.app Studies on isolated rat aortic rings demonstrated that some pyrimidine derivatives relax contractions induced by phenylephrine and high potassium concentrations, with the vasodilator effect being independent of the endothelium. nih.gov These compounds caused a rightward shift in the concentration-response curves for calcium, indicating a calcium antagonist mechanism. nih.gov

Another identified mechanism is the activation of endothelial nitric oxide synthase (eNOS). researchgate.netconsensus.app Histopathological examination of rat aorta treated with specific pyrimidine derivatives showed an intense expression of eNOS immune staining, suggesting that the blood pressure-lowering effect is mediated via the activation of eNOS expression. researchgate.netconsensus.app Furthermore, some 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives have demonstrated alpha-adrenoceptor blocking effects in isolated rat aortas, contributing to their antihypertensive activity. nih.gov The metabolism of some dihydropyrimidine calcium channel blockers can lead to more potent metabolites responsible for the observed antihypertensive effects. nih.gov

Table 2: Antihypertensive Mechanisms of Pyrimidine Derivatives

Derivative Type Mechanism of Action Observed Effect Reference
Nifedipine-like Pyrimidyl Derivatives Calcium Channel Blockade Aortic relaxation, decreased heart rate researchgate.netconsensus.app
Selected Pyrimidine Derivatives Ca++ Antagonism, Antioxidant, Anti-inflammatory Vasodilation, blood pressure reduction nih.govresearchgate.net
Nifedipine-like Pyrimidyl Derivatives Activation of eNOS expression Lowered blood pressure researchgate.netconsensus.app
4-Amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines Alpha-adrenoceptor blockade Blood pressure reduction nih.gov

Anticonvulsant and Sedative Effects

The pyrimidine scaffold is a core structure in several compounds investigated for anticonvulsant and sedative properties. Epilepsy, a chronic neurological disorder, has been a key target for the development of pyrimidine-based therapeutics. ekb.eg

Numerous studies have synthesized and screened pyrimidine derivatives for their anticonvulsant activity using models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. ekb.egnih.govresearchgate.net For example, a series of 7-substituted- nih.govresearchgate.netnih.govtriazolo[4,3-f]pyrimidine derivatives was synthesized, with one compound, 7-(4-chlorophenoxy)- nih.govresearchgate.netnih.govtriazolo[4,3-f]pyrimidine, showing significant activity in the MES test. nih.gov Other research has focused on 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides, with one derivative containing a 4-bromophenyl radical demonstrating high anticonvulsant activity. japsonline.com However, not all derivatives show significant effects; for instance, some 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones did not exhibit notable anticonvulsant activity in a pentylenetetrazole seizure model. pensoft.net

The sedative and anticonvulsant effects of some drugs are linked to their interaction with GABA subtype A receptors. nih.gov Mechanistic studies on potent pyrimidine candidates revealed they can elevate levels of neurotransmitters such as GABA, norepinephrine, dopamine, and serotonin, while reducing glutamate levels in the brain. ekb.eg However, it is noteworthy that some sedative and anticonvulsant drugs that enhance GABA-mediated action or inhibit NMDA receptor-mediated excitation may suppress early postnatal neurogenesis. nih.gov

Table 3: Anticonvulsant Activity of Pyrimidine Derivatives

Derivative Series Test Model Notable Finding Reference
7-Substituted- nih.govresearchgate.netnih.govtriazolo[4,3-f]pyrimidines MES, PTZ Compound 3i showed potent activity and antagonistic effects against various convulsants. nih.gov
Substituted Thiopyrimidines MES, PTZ Derivatives 8b, 8c, 8d, 10b, and 11 showed remarkable anticonvulsant efficiency. ekb.eg
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide MES, PTZ Compound 5.5 showed the highest anticonvulsant activity, decreasing lethality and seizure severity. japsonline.com
1,2,4-Triazole derivatives with pyrimidine moiety MES Compound 5f was identified as the most potent in the series. researchgate.net

Analgesic Properties

The search for effective and safe analgesic agents is a significant area of pharmaceutical research, and pyrimidine derivatives have shown considerable promise. researchgate.netnih.gov Various series of novel pyrimidine compounds have been synthesized and evaluated for their ability to alleviate pain.

In one study, a series of 3-(2-amino-6-pyrimidin-4-yl)-6-bromo-2H-chromen-2-one derivatives was synthesized, with several compounds exhibiting highly significant analgesic activity comparable to the standard drug Diclofenac sodium in the acetic acid-induced writhing model. researchgate.net Another investigation into 2,4,6-trisubstituted pyrimidines found that compounds with good anti-inflammatory activity also displayed better analgesic activity, with two specific derivatives being the most potent compared to ibuprofen. nih.gov

Similarly, the evaluation of newly synthesized pyrazolediazenylpyrimidine derivatives revealed that several compounds showed significant analgesic effects. nih.gov Research on 2-Imino-6-methyl-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid substituted hydrazides also reported good analgesic activity, with one compound being particularly active both centrally and peripherally. globalresearchonline.net Furthermore, bioisosteric replacement studies on methyl 1-R-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates confirmed that these compounds possess pronounced analgesic properties. mdpi.com

Table 4: Analgesic Activity of Pyrimidine Derivatives

Derivative Series Pain Model Finding Reference
3-(2-Amino-6-pyrimidin-4-yl)-6-bromo-2H-chromen-2-one Acetic acid-induced writhing Compounds 5i and 5j showed highly significant activity. researchgate.net
2,4,6-Trisubstituted pyrimidines In vivo models Compounds 5b and 5d were the most potent. nih.gov
Pyrazolediazenylpyrimidine derivatives Not specified Compounds C18a, C20, C21b, and C22 showed most significant effects. nih.gov
2-Imino-6-methyl-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid substituted hydrazides Eddy's hot plate, Acetic acid-induced writhing Compound NA-10 was most active both centrally and peripherally. globalresearchonline.net

Mechanistic Studies of Biological Action

Understanding the molecular mechanisms by which pyrimidine carboxylates exert their effects is crucial for the rational design of more potent and selective therapeutic agents. Research has begun to elucidate their interactions with key biological macromolecules and the biochemical pathways they modulate.

Detailed Interactions with Biological Macromolecules (Enzymes, Receptors, Nucleic Acids)

The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a range of biological targets.

Enzymes: Pyrimidine derivatives have been shown to inhibit several key enzymes. Certain derivatives are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Another critical enzyme target is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines. researchgate.netnih.gov DHODH is a validated drug target for inflammatory diseases, and its inhibition can disrupt the proliferation of rapidly dividing cells, including cancer cells and pathogens. researchgate.net The bacterial biotin carboxylase (BC) active site, which is highly conserved across pathogens, is another target for pyrimidine-based inhibitors. nih.gov

Receptors: The antihypertensive effects of some pyrimidine derivatives are mediated through their interaction with receptors. For example, certain quinazoline-based pyrimidine derivatives act as alpha-adrenoceptor antagonists. nih.gov The anticonvulsant and sedative properties are often linked to interactions with GABA subtype A receptors. ekb.egnih.gov Furthermore, a significant mechanism for antihypertensive action is the blockade of L-type calcium channels, where the pyrimidine ring acts as a crucial moiety for binding. nih.govresearchgate.netnih.gov

Nucleic Acids: While direct interaction with nucleic acids is a known mechanism for some anticancer drugs, the reviewed literature on these specific biological activities primarily points towards interactions with enzymes and receptors. However, pyrimidine metabolism is fundamental to the synthesis of DNA and RNA, meaning that modulation of this pathway indirectly affects nucleic acid availability and function. nih.govcreative-proteomics.com

Biochemical Pathways Modulated by Pyrimidine Carboxylates

The interaction of pyrimidine carboxylates with macromolecules leads to the modulation of critical biochemical pathways.

Pyrimidine Metabolism: A primary pathway affected is the pyrimidine metabolic pathway itself. nih.govcreative-proteomics.com This pathway is crucial for the synthesis, degradation, and interconversion of nucleotides required for DNA and RNA synthesis. nih.govcreative-proteomics.com Inhibitors of enzymes like DHODH directly disrupt the de novo pyrimidine biosynthesis pathway. researchgate.net This pathway is often upregulated in pathological conditions like cancer and viral infections to meet the high demand for nucleotides, making it an attractive therapeutic target. researchgate.netnih.gov The catabolism of pyrimidines into simpler molecules like CO2, H2O, and urea (B33335) is also a key part of this metabolic network. wikipedia.org

Signal Transduction and Inflammatory Pathways: Pyrimidine derivatives can modulate signaling pathways involved in inflammation and vasodilation. Their antihypertensive effects are linked to pathways involving Ca++ antagonism and the activation of eNOS. nih.govresearchgate.net The anti-inflammatory actions are often mediated by the inhibition of COX enzymes and the subsequent reduction in the production of pro-inflammatory prostaglandins. nih.gov Studies have also shown that these compounds can decrease the expression of inflammatory markers such as cyclooxygenase 2 and tumor necrosis factor-alpha. nih.govresearchgate.net

Biological Activities and Mechanistic Investigations

Mechanistic Investigations

Fluorescence-based thermal shift assays (FTSA), also known as differential scanning fluorimetry (DSF) or ThermoFluor, are a powerful and widely adopted biophysical technique used to study the thermal stability of proteins. wikipedia.orgsygnaturediscovery.com This method is instrumental in mechanistic studies to confirm the direct binding of a small molecule to a target protein and to quantify the stabilizing effect conferred by this interaction. The underlying principle of FTSA is that the binding of a ligand, such as Methyl 2-methoxypyrimidine-4-carboxylate, often increases the thermal stability of its target protein. researchgate.net This enhanced stability is observed as a positive shift in the protein's melting temperature (Tm), which is the temperature at which half of the protein population is unfolded. wikipedia.org

The assay is typically performed using a real-time polymerase chain reaction (RT-PCR) instrument capable of monitoring fluorescence changes during a controlled temperature ramp. nih.gov A fluorescent dye, such as SYPRO Orange, is used, which has minimal fluorescence in an aqueous environment but becomes highly fluorescent upon binding to the hydrophobic regions of a protein that are exposed as the protein denatures. nih.govthermofisher.com In the absence of a stabilizing ligand, the protein unfolds at its characteristic Tm, resulting in a sigmoidal increase in fluorescence. When a binding compound like a pyrimidine (B1678525) derivative is present, the protein-ligand complex is stabilized, requiring more thermal energy to unfold. researchgate.net This results in a shift of the melting curve to a higher temperature, and the difference in Tm (ΔTm) between the protein with and without the ligand provides a measure of the stabilization effect. nih.gov

The versatility and high-throughput nature of FTSA make it a valuable tool in the early stages of drug discovery for screening compound libraries and for validating target engagement. thermofisher.comnih.gov For a compound like this compound, FTSA could be employed to screen it against a panel of proteins, such as kinases, where pyrimidine scaffolds are known to be active. nih.govfrontiersin.org A significant thermal shift would provide strong evidence of direct binding to a specific protein, thereby identifying potential biological targets and guiding further investigation into its mechanism of action.

Detailed Research Findings

While specific experimental data for this compound in FTSA is not publicly available, the following table illustrates the type of data that would be generated from such an assay to characterize its interaction with a hypothetical protein target, Protein Kinase X (PKX). The data presented is for illustrative purposes to demonstrate the application and interpretation of FTSA in protein stabilization studies.

The table below shows hypothetical thermal shift (ΔTm) values for this compound against PKX. The melting temperature of PKX alone (apo protein) is measured at 52.5°C. The assay is then run with increasing concentrations of the compound to determine the dose-dependent effect on protein stabilization.

Table 1. Hypothetical FTSA Data for this compound with Protein Kinase X (PKX)

Compound Concentration (µM)Measured Tm (°C)Thermal Shift (ΔTm) (°C)
0 (Apo Protein)52.50.0
154.01.5
556.23.7
1057.85.3
2559.16.6
5059.97.4

This hypothetical data demonstrates a concentration-dependent increase in the thermal stability of PKX upon binding of this compound. Such results would strongly suggest a direct interaction and would allow for the calculation of a binding affinity (Kd). This information is crucial for confirming the compound's mechanism of action as a direct binder of the target protein.

Applications in Chemical and Pharmaceutical Industries

Role as Key Intermediates in Advanced Organic Synthesis

The chemical architecture of Methyl 2-methoxypyrimidine-4-carboxylate makes it a valuable intermediate in advanced organic synthesis. The pyrimidine (B1678525) ring is a common feature in many biologically active molecules, and this compound provides a convenient entry point for chemists to construct elaborate molecular frameworks. humanjournals.com Synthetic intermediates like methyl pyrimidine-4-carboxylate and its analogs are essential for producing a variety of organic compounds and materials. medchemexpress.commedchemexpress.com

The reactivity of the compound can be selectively manipulated. For instance, the ester group can be hydrolyzed to a carboxylic acid or converted into an amide, while the methoxy (B1213986) group can be substituted, allowing for the attachment of different functional groups. This flexibility is crucial for building a library of derivatives during the discovery phase of new molecules. The synthesis of complex structures, such as Imatinib analogs, can rely on key pyrimidine precursors to build the final molecule step-by-step. mdpi.com The development of efficient synthetic routes, such as those optimized for producing functionalized piperidines, highlights the importance of versatile intermediates in creating complex final products. researchgate.net

Utility in Pharmaceutical Drug Development and Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and investigational molecules. humanjournals.comnih.gov Its presence is fundamental to the structure of nucleic acids (DNA and RNA), making pyrimidine analogs prime candidates for interacting with biological systems. humanjournals.com Consequently, derivatives of pyrimidine carboxylates, including this compound, are actively explored in drug discovery for their potential to treat a wide range of diseases, including cancer, viral infections, and neurological disorders. humanjournals.comnih.gov

This compound and related structures serve as foundational precursors for the synthesis of novel drug candidates. humanjournals.comnih.gov The pyrimidine nucleus is a key component of many pharmaceuticals, and chemists often use simpler pyrimidine derivatives as starting points to build more potent and specific drugs. humanjournals.comresearchgate.net For example, the pyrimidine structure is central to anticancer agents like 5-fluorouracil (B62378) and capecitabine, as well as antiviral drugs. humanjournals.com

Research has demonstrated that pyrimidine-based compounds can be elaborated into potent inhibitors of various enzymes. For instance, aldehyde-functionalized phenylamino-pyrimidine has been used as a key precursor for synthesizing analogs of the cancer drug Imatinib. mdpi.com Similarly, other pyrimidine derivatives have been developed as inhibitors of xanthine (B1682287) oxidase for the treatment of gout. nih.gov The versatility of the pyrimidine core allows it to be a starting point for a diverse range of therapeutic agents.

Structure-guided drug design is a powerful strategy that uses the three-dimensional structure of a biological target (like an enzyme or receptor) to design molecules that fit and interact with it. Pyrimidine carboxylates are well-suited for this approach due to their rigid core and the ability to introduce diverse substituents at specific positions.

By understanding the target's binding site, chemists can rationally design pyrimidine derivatives to maximize binding affinity and selectivity. This involves establishing a Structure-Activity Relationship (SAR), which links changes in a molecule's structure to its biological activity.

Recent research provides several examples of this approach:

hLDHA Inhibitors: Novel pyrimidine-quinolone hybrids were designed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a target in cancer metabolism. nih.gov Using computational docking, researchers designed and synthesized hybrids, leading to the identification of compounds with significant inhibitory activity (IC₅₀ values <20 μM). nih.gov

NAPE-PLD Inhibitors: A detailed SAR study was conducted on pyrimidine-4-carboxamides to develop inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in metabolic signaling. acs.org This study systematically explored how different substituents on the pyrimidine ring affected inhibitory potency. acs.org

Bone Anabolic Agents: In the search for new treatments for osteoporosis, a series of 31 novel pyrimidine derivatives were designed and synthesized. nih.gov This led to the identification of a compound that promoted bone formation at picomolar concentrations by activating the BMP2/SMAD1 signaling pathway. nih.gov

Table 1: Research Findings on Pyrimidine Derivatives in Drug Development

Derivative Class Biological Target Key Research Finding
Pyrimidine-Quinolone Hybrids Human Lactate Dehydrogenase A (hLDHA) Designed via docking; identified inhibitors with IC₅₀ values below 20 μM, establishing a preliminary SAR. nih.gov
Pyrimidine-4-Carboxamides N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Extensive SAR studies led to the development of potent inhibitors by modifying substituents on the pyrimidine core. acs.org
Substituted Pyrimidines Bone Morphogenetic Protein 2 (BMP2) Pathway Identified a potent bone anabolic agent (18a) effective at 1 pM that promotes osteogenesis. nih.gov

Applications in Agrochemical Development (e.g., Herbicides, Pesticides)

The pyrimidine heterocycle is not only significant in pharmaceuticals but also in the agrochemical industry. Many commercial herbicides and pesticides are based on a pyrimidine core, which often acts as the key pharmacophore responsible for their biological activity. asianpubs.org

Pyrimidine derivatives have been successfully developed into herbicides that target essential plant enzymes. For example, 4,6-dimethoxy-2-methylsulfonylpyrimidine is a key intermediate in the synthesis of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium, which are effective against a broad spectrum of weeds in rice crops by inhibiting acetolactate synthase (ALS). asianpubs.org

Research in this area continues to generate new candidates:

ACCase Inhibitors: Aryloxyphenoxypropionates (APPs) are a class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme. researchgate.net Scientists have designed and synthesized novel APP herbicides containing pyrimidinyloxy moieties, showing good herbicidal activity against barnyard grass. researchgate.net

TKL Inhibitors: To find new herbicidal targets, researchers have designed propionamide-methylpyrazole carboxylates to inhibit transketolase (TKL). nih.gov Two lead compounds exhibited excellent herbicidal activity in both pre- and post-emergence tests. nih.gov

Insecticides: Beyond herbicides, pyrimidine-related structures like 2-phenylpyridine (B120327) derivatives have been synthesized and tested for insecticidal activity, showing high efficacy against pests such as Mythimna separata. nih.gov

Table 2: Examples of Agrochemicals Derived from Pyrimidine Scaffolds

Agrochemical Type Chemical Class Mode of Action/Target Enzyme
Herbicide Pyrimidinyloxybenzoic acid Acetolactate Synthase (ALS) Inhibitor. asianpubs.org
Herbicide Pyrimidinyloxyphenoxypropionate Acetyl-CoA Carboxylase (ACCase) Inhibitor. researchgate.net
Herbicide Sulfonylurea Acetolactate Synthase (ALS) Inhibitor. researchgate.net
Insecticide 2-Phenylpyridine derivative Neurotoxic activity against specific pests. nih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Methyl 2-Methoxypyrimidine-4-carboxylate Derivatives with Enhanced Bioactivity and Selectivity

The core structure of this compound serves as a privileged scaffold in medicinal chemistry, offering a foundation for the synthesis of a diverse array of novel derivatives. The primary goal in this area is to create new molecules with enhanced biological activity and improved selectivity towards specific molecular targets. This involves strategic modifications to the pyrimidine (B1678525) ring and its substituents to optimize interactions with biological macromolecules.

Recent research has focused on the synthesis of pyrimidine derivatives with various substitutions to explore their therapeutic potential. For instance, the introduction of different aryl and heteroaryl moieties has led to the discovery of compounds with significant antimicrobial and anticancer properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural features influence biological outcomes. By systematically altering the chemical structure and assessing the corresponding changes in activity, researchers can identify key pharmacophores and design more potent and selective compounds.

The development of novel pyrimidine-based kinase inhibitors is a particularly active area of research. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By designing derivatives of this compound that can selectively bind to the ATP-binding site of specific kinases, researchers aim to develop targeted therapies with fewer side effects than traditional chemotherapy.

Derivative Type Targeted Bioactivity Key Structural Modifications
Pyrimidine-based kinase inhibitorsAnticancerIntroduction of pharmacophores that interact with the hinge region of the kinase ATP-binding site.
Antimicrobial pyrimidine analogsAntibacterial, AntifungalIncorporation of moieties known to disrupt microbial cell wall synthesis or other essential processes.
Anti-inflammatory pyrimidine derivativesCOX/LOX inhibitionModifications to enhance binding to the active sites of cyclooxygenase and lipoxygenase enzymes.

Integration of Advanced Computational Approaches for Rational Design and Lead Optimization

The integration of advanced computational tools is revolutionizing the process of drug discovery and development. For this compound derivatives, these in silico methods are instrumental in the rational design of new compounds and the optimization of lead candidates. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening are being employed to predict the biological activity and pharmacokinetic properties of novel derivatives before they are synthesized in the laboratory.

Molecular docking studies allow researchers to visualize and analyze the interactions between a potential drug molecule and its biological target at the atomic level. This information is invaluable for designing derivatives with improved binding affinity and selectivity. By simulating the binding of various this compound analogs to a specific protein target, scientists can prioritize the synthesis of compounds that are most likely to be active.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent molecules. Virtual screening involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach can significantly accelerate the initial stages of drug discovery.

Computational Technique Application in Drug Design Predicted Parameters
Molecular DockingElucidating binding modes and predicting binding affinity.Binding energy, protein-ligand interactions.
QSAR ModelingPredicting biological activity based on chemical structure.IC50/EC50 values, pharmacokinetic properties.
Virtual ScreeningIdentifying potential hit compounds from large chemical libraries.Hit-to-lead candidates.
Molecular Dynamics SimulationsStudying the dynamic behavior of ligand-protein complexes.Stability of binding, conformational changes.

Development of Targeted Therapies and Selective Agents for Specific Disease Pathways

A major focus of future research is the development of targeted therapies based on the this compound scaffold. Unlike traditional therapies that can have widespread effects on the body, targeted therapies are designed to interact with specific molecules or pathways involved in a particular disease. This approach promises greater efficacy and reduced side effects.

The pyrimidine core is a key component of many kinase inhibitors, and research is ongoing to develop derivatives of this compound that can selectively target kinases implicated in various cancers. For example, inhibitors of cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR) are actively being investigated. The goal is to create highly selective inhibitors that can block the activity of these cancer-promoting enzymes without affecting other, essential kinases.

Beyond cancer, researchers are exploring the potential of this compound derivatives for other diseases. By identifying specific biological pathways associated with a disease and designing molecules that can modulate these pathways, it may be possible to develop novel treatments for a wide range of conditions. This requires a deep understanding of the underlying biology of the disease and the ability to design molecules with precise biological activities.

Sustainable and Green Chemistry Methodologies for Pyrimidine Carboxylate Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly chemical processes. This "green chemistry" approach is also being applied to the synthesis of pyrimidine carboxylates, including this compound. The goal is to develop synthetic routes that are more efficient, use less hazardous materials, and generate less waste.

One promising approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and higher yields compared to conventional heating methods. This can also reduce energy consumption and the need for large volumes of solvents.

Flow chemistry is another innovative technology that is being explored for the synthesis of pyrimidines. In a flow chemistry setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction conditions such as temperature and pressure. This can lead to improved yields and purity, as well as enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates.

The use of eco-friendly solvents and catalysts is also a key aspect of green pyrimidine synthesis. Researchers are investigating the use of water, ionic liquids, and other benign solvent systems to replace traditional volatile organic solvents. Similarly, the development of recyclable and non-toxic catalysts can significantly reduce the environmental impact of the synthesis process.

Green Chemistry Technique Advantages in Pyrimidine Synthesis
Microwave-Assisted SynthesisFaster reaction times, higher yields, reduced energy consumption.
Flow ChemistryPrecise control over reaction conditions, improved safety and scalability.
Use of Green Solvents/CatalystsReduced environmental impact, minimized use of hazardous substances.
Multicomponent ReactionsIncreased atom economy, simplified reaction procedures.

Application of Omics Data and Systems Biology in Understanding Biological Activity Profiles

The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, is providing an unprecedented amount of data about biological systems. The application of these technologies, in conjunction with systems biology approaches, is set to revolutionize our understanding of the biological activity of compounds like this compound and its derivatives.

By analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells or organisms treated with a particular compound, researchers can gain a comprehensive view of its effects on biological pathways. This "biological activity profile" can help to identify the molecular targets of the compound and elucidate its mechanism of action.

Systems biology integrates these large datasets with computational models to simulate and predict the behavior of complex biological systems. This approach can be used to understand how a drug perturbs a biological network and to identify potential biomarkers that can predict a patient's response to a particular therapy.

For this compound derivatives, omics and systems biology approaches can be used to:

Identify novel biological targets and pathways.

Understand the mechanisms of action and potential off-target effects.

Discover biomarkers for patient stratification and response prediction.

Guide the development of more effective and personalized therapies.

The integration of these powerful technologies will undoubtedly accelerate the translation of promising this compound derivatives from the laboratory to the clinic.

Q & A

Q. What are the common synthetic routes for preparing methyl 2-methoxypyrimidine-4-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated approach involves:

  • Step 1 : Reacting 2-chloro-4-carboxypyrimidine with sodium methoxide in methanol under reflux (60–70°C) to introduce the methoxy group .
  • Step 2 : Esterification of the carboxylic acid group using thionyl chloride (SOCl₂) followed by methanol, yielding the methyl ester .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1:1.2 for pyrimidine:methoxide) and solvent polarity (e.g., DMF for improved solubility) to enhance yields (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • FTIR : The ester carbonyl (C=O) appears at ~1700–1750 cm⁻¹, while the pyrimidine ring C=N stretches occur at ~1600–1650 cm⁻¹ .
  • NMR :
    • ¹H NMR : Methoxy protons (OCH₃) resonate at δ 3.8–4.0 ppm as a singlet. The methyl ester (COOCH₃) appears at δ 3.7–3.9 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) is observed at ~165–170 ppm .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 197–199, confirming molecular weight .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted starting materials. Crystallization at 4°C yields high-purity (>95%) crystals .
  • Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as the eluent. Collect fractions with Rf = 0.3–0.5 (TLC) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement : Apply SHELXL-2018 for least-squares refinement. Key parameters:
    • Bond Lengths : C=O (1.21 Å), C-O (ester, 1.34 Å) .
    • Bond Angles : O3—C6—O4 = 124.10°, indicative of ester group geometry .
  • Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanism : The electron-withdrawing ester group activates the pyrimidine ring at the 4-position. Methoxy at C2 directs nucleophiles (e.g., amines) to C5 via resonance stabilization.
  • Kinetics : Monitor using UV-Vis spectroscopy under pseudo-first-order conditions. Rate constants (k) increase with polar aprotic solvents (e.g., DMSO) due to enhanced nucleophilicity .

Q. How can computational methods predict the conformational stability of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Key findings:
    • Torsional Angles : The methoxy group adopts a planar conformation (dihedral angle ~180°) to minimize steric hindrance .
    • Electrostatic Potential : Negative charge localization on the carbonyl oxygen enhances electrophilicity at C4 .
  • MD Simulations : Simulate in explicit solvent (e.g., water) for 10 ns to assess solvation effects on stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.